- Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisoureaChemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7,
Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

940-11-4 structure
اسم المنتج:4-methoxy-N-methyl-N-nitrosoaniline
كاس عدد:940-11-4
وسط:C8H10N2O2
ميغاواط:166.177201747894
MDL:MFCD00464098
CID:1982676
PubChem ID:13657
4-methoxy-N-methyl-N-nitrosoaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-methoxy-N-methyl-N-nitrosoaniline
- N-(4-methoxyphenyl)-N-methylnitrous amide
- 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)
- p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
- (4-Methoxyphenyl)methyl(nitroso)amine
- 4-Methoxy-N-nitroso-N-methylaniline
- Methyl(4-methoxyphenyl)nitrosamine
- N-Methyl-p-methoxy-N-nitrosoaniline
- N-Nitroso-N-methyl-p-anisidine
- p-Methoxy-N-methyl-N-nitrosoaniline
- p-Methoxy-N-nitroso-N-methylaniline
-
- MDL: MFCD00464098
- نواة داخلي: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
- مفتاح Inchi: KGZKEAKAKSKGAA-UHFFFAOYSA-N
- ابتسامات: O=NN(C)C1C=CC(OC)=CC=1
حساب السمة
- نوعية دقيقة: 166.074227566g/mol
- النظائر كتلة واحدة: 166.074227566g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 144
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.7
- طوبولوجي سطح القطب: 41.9Ų
4-methoxy-N-methyl-N-nitrosoaniline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22382213-0.1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 0.1g |
$311.0 | 2024-06-20 | |
Enamine | EN300-22382213-10g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 10g |
$3851.0 | 2023-09-15 | |
1PlusChem | 1P01OUA7-10g |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 10g |
$4822.00 | 2024-04-19 | |
Enamine | EN300-22382213-1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1g |
$896.0 | 2023-09-15 | |
Aaron | AR01OUIJ-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$453.00 | 2023-12-15 | |
Aaron | AR01OUIJ-500mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 500mg |
$985.00 | 2023-12-15 | |
1PlusChem | 1P01OUA7-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$447.00 | 2024-04-19 | |
Enamine | EN300-22382213-2.5g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 2.5g |
$1755.0 | 2024-06-20 | |
Enamine | EN300-22382213-1.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1.0g |
$896.0 | 2024-06-20 | |
Enamine | EN300-22382213-5.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 5.0g |
$2598.0 | 2024-06-20 |
4-methoxy-N-methyl-N-nitrosoaniline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Carbon tetrachloride
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxidesOrganic & Biomolecular Chemistry, 2020, 18(21), 4014-4018,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditionsChemical Communications (Cambridge, 2018, 54(56), 7794-7797,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- The regioselective synthesis of 2-phosphinoylindoles via Rh(III)-catalyzed C-H activationOrganic Chemistry Frontiers, 2018, 5(1), 88-91,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
المراجع
- Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-NitrosoanilinesChinese Journal of Chemistry, 2023, 41(16), 1957-1962,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazolesChemical Communications (Cambridge, 2020, 56(54), 7415-7418,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H ActivationOrganic Letters, 2013, 15(20), 5294-5297,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 40 min, cooled
المراجع
- Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium IonsJournal of the American Chemical Society, 2000, 122(34), 8271-8278,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 2 h, rt
المراجع
- Rh(III)-Catalyzed Direct C-H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-onesJournal of Organic Chemistry, 2023, 88(15), 10662-10669,
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
المراجع
- Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acidsChinese Chemical Letters, 2023, 34(2),,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Water Solvents: Acetonitrile ; 5 - 10 min, 0 °C; 1 h, 0 °C
المراجع
- Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascadeChemical Communications (Cambridge, 2022, 58(100), 13959-13962,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 5 - 10 min, 0 °C; 1 h, 0 °C
المراجع
- Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefinsOrganic Chemistry Frontiers, 2022, 9(10), 2746-2752,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
المراجع
- Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted BenzimidazolesChemistry - An Asian Journal, 2017, 12(21), 2804-2808,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Potassium persulfate ; 10 min, rt
1.2 2 h, 60 °C
1.2 2 h, 60 °C
المراجع
- Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild ConditionsAsian Journal of Organic Chemistry, 2018, 7(10), 2113-2119,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C; 1.5 h, 0 °C
المراجع
- Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium YlidesOrganic Letters, 2023, 25(24), 4422-4428,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 5 - 10 min, < 10 °C; 1 h, < 10 °C
المراجع
- Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild ConditionsJournal of the American Chemical Society, 2013, 135(1), 468-473,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Copper(II) triflate
1.2 19 h, 90 °C
1.2 19 h, 90 °C
المراجع
- Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphereChemical Communications (Cambridge, 2015, 51(58), 11638-11641,
طريقة الإنتاج 20
4-methoxy-N-methyl-N-nitrosoaniline Raw materials
- 4-Methoxy-N-methylaniline
- 4-Methoxy-N,N-dimethylaniline
- Urea, N-(4-methylphenyl)-N-nitroso-N',N'-bis(phenylmethyl)-
4-methoxy-N-methyl-N-nitrosoaniline Preparation Products
4-methoxy-N-methyl-N-nitrosoaniline الوثائق ذات الصلة
-
1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
-
2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis productRoger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267
-
3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline) منتجات ذات صلة
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline

نقاء:99%
كمية:1g
الأسعار ($):1410